molecular formula C7H6F3NO2 B11905090 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate

Katalognummer: B11905090
Molekulargewicht: 193.12 g/mol
InChI-Schlüssel: UCVILOYFPYACRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate is a fluorinated organic compound with the chemical formula C7H6F3NO2. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

The synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate typically involves the reaction of pyridine derivatives with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and purity .

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes .

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone: Similar structure but with the pyridine ring attached at a different position.

    1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group but attached to a piperidine ring.

    Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl): Similar trifluoromethyl group but attached to a pyrrole ring. These comparisons highlight the unique properties of this compound, particularly its specific interactions and applications

Eigenschaften

Molekularformel

C7H6F3NO2

Molekulargewicht

193.12 g/mol

IUPAC-Name

2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate

InChI

InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2

InChI-Schlüssel

UCVILOYFPYACRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)C(F)(F)F.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.